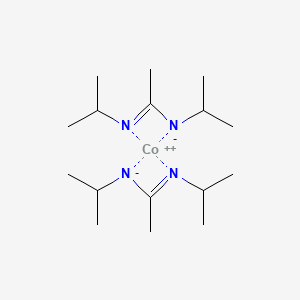
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine (2,5-DPP) is an aromatic heterocyclic compound belonging to the pyrimidine family of heterocyclic compounds. It is a white crystalline solid that has been used in scientific research for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been used in scientific research for its biochemical and physiological effects. It has been studied for its potential use as an antidepressant, anticonvulsant, and anxiolytic agent. It has also been studied for its possible use in the treatment of Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine has been found to act as an agonist of the serotonin 5-HT1A receptor and as an antagonist of the serotonin 5-HT2A receptor. It has also been found to act as an agonist of the dopamine D2 receptor. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antidepressant, anticonvulsant, and anxiolytic properties. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, it has been found to have neuroprotective and neuroregenerative effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful tool for research. Additionally, it has a wide range of biochemical and physiological effects, making it a useful compound to study. A limitation of this compound is that its exact mechanism of action is still not fully understood, which can limit its usefulness in research.
Zukünftige Richtungen
The future directions for research on 2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine include further investigation into its mechanism of action, its potential use in the treatment of neurological disorders, and its potential anti-inflammatory and anti-cancer properties. Additionally, further research could be done on its potential use as an antidepressant, anticonvulsant, and anxiolytic agent. Finally, research could be done to investigate the potential side effects of this compound and its potential interactions with other drugs.
Synthesemethoden
2,5-Diphenyl-4-(4-methoxyphenyl)pyrimidine can be synthesized by reaction of 2,5-dichloropyrimidine with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is conducted at room temperature for about 3 hours and yields a white crystalline solid. The product is then purified by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2,5-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c1-26-20-14-12-18(13-15-20)22-21(17-8-4-2-5-9-17)16-24-23(25-22)19-10-6-3-7-11-19/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLPUEVRYALKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)








![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)
